molecular formula C12H22N2O B11035418 N-[3-(3-Methylpiperidino)propyl]acrylamide

N-[3-(3-Methylpiperidino)propyl]acrylamide

Cat. No.: B11035418
M. Wt: 210.32 g/mol
InChI Key: BQRMEYBYBJYKSQ-UHFFFAOYSA-N
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Description

N-[3-(3-Methylpiperidino)propyl]acrylamide is a chemical compound that belongs to the class of acrylamides It is characterized by the presence of a piperidine ring substituted with a methyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Methylpiperidino)propyl]acrylamide typically involves the reaction of 3-methylpiperidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Methylpiperidino)propyl]acrylamide undergoes various types of chemical reactions, including:

    Polymerization: It can undergo radical polymerization to form homopolymers or copolymers.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.

    Nucleophilic Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the acrylamide group.

Major Products

    Polymers: Homopolymers and copolymers with various properties depending on the comonomers used.

    Substituted Derivatives: Products with different functional groups attached to the piperidine ring.

    Hydrolyzed Products: Carboxylic acids and amines resulting from the hydrolysis of the acrylamide group.

Mechanism of Action

The mechanism of action of N-[3-(3-Methylpiperidino)propyl]acrylamide is primarily related to its ability to undergo polymerization and form networks. The acrylamide group participates in radical polymerization, leading to the formation of cross-linked structures. The piperidine ring can interact with various molecular targets, influencing the properties of the resulting polymers. These interactions can affect the mechanical strength, pH sensitivity, and biocompatibility of the materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-Methylpiperidino)propyl]acrylamide is unique due to the presence of the methyl-substituted piperidine ring, which imparts specific properties to the resulting polymers. This structural feature can enhance the stability, solubility, and reactivity of the compound, making it suitable for specialized applications in polymer chemistry and materials science.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[3-(3-methylpiperidin-1-yl)propyl]prop-2-enamide

InChI

InChI=1S/C12H22N2O/c1-3-12(15)13-7-5-9-14-8-4-6-11(2)10-14/h3,11H,1,4-10H2,2H3,(H,13,15)

InChI Key

BQRMEYBYBJYKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCCNC(=O)C=C

Origin of Product

United States

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